molecular formula C13H7F2NO4 B6400075 2-(2,3-Difluorophenyl)-4-nitrobenzoic acid CAS No. 1262006-28-9

2-(2,3-Difluorophenyl)-4-nitrobenzoic acid

Cat. No.: B6400075
CAS No.: 1262006-28-9
M. Wt: 279.19 g/mol
InChI Key: LYHBVSMQPAAPLO-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-4-nitrobenzoic acid is an organic compound that features a benzoic acid core substituted with two fluorine atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(2,3-difluorophenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position relative to the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to manage the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position if there are substituents that can be oxidized.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Reduction: 2-(2,3-Difluorophenyl)-4-aminobenzoic acid.

    Substitution: Products depend on the nucleophile used, such as 2-(2,3-Difluorophenyl)-4-(substituted)benzoic acid derivatives.

Scientific Research Applications

2-(2,3-Difluorophenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a building block in drug design, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-4-nitrobenzoic acid depends on its application. In medicinal chemistry, its effects are often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Difluorophenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain types of chemical reactions.

    4-Nitrobenzoic acid:

    2,3-Difluorobenzoic acid: Lacks both the nitro group and the additional phenyl ring, making it a simpler molecule with different properties.

Uniqueness

2-(2,3-Difluorophenyl)-4-nitrobenzoic acid is unique due to the combination of the difluorophenyl and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(2,3-difluorophenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2NO4/c14-11-3-1-2-8(12(11)15)10-6-7(16(19)20)4-5-9(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHBVSMQPAAPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689676
Record name 2',3'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262006-28-9
Record name 2',3'-Difluoro-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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